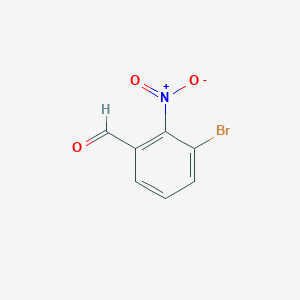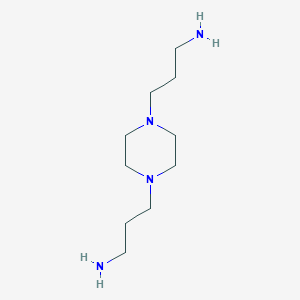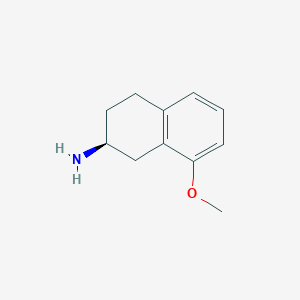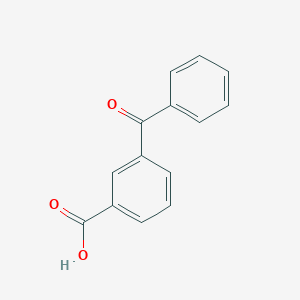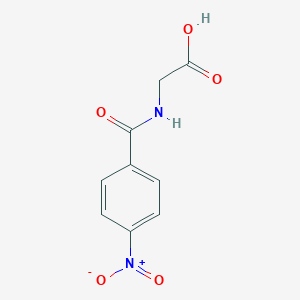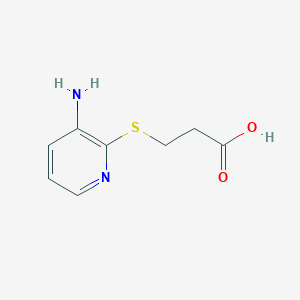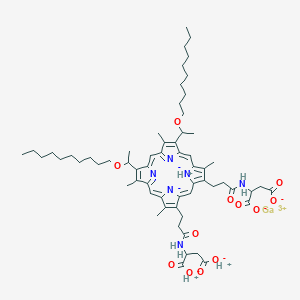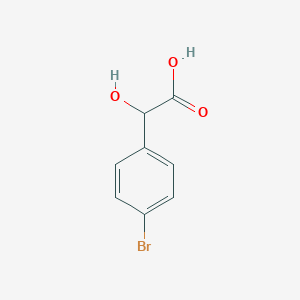
4-溴扁桃酸
描述
4-Bromomandelic acid is an organic compound with the molecular formula C8H7BrO3. It is a derivative of mandelic acid, where a bromine atom is substituted at the para position of the benzene ring. This compound is known for its applications in various fields, including pharmaceuticals and analytical chemistry.
科学研究应用
4-Bromomandelic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds and is used in the development of drugs.
Industry: 4-Bromomandelic acid is employed as an analytical reagent, particularly in the determination of zirconium.
作用机制
Target of Action
The primary targets of 4-Bromomandelic acid are currently unknown. This compound is a halogenated derivative of mandelic acid . As a pharmaceutical intermediate, it has been widely used in the fields of medicine and agrochemistry . .
Mode of Action
It’s known that the compound can undergo stereoselective transesterification reactions catalyzed by lipase . This process can lead to the efficient separation of 4-Bromomandelic acid enantiomers .
Biochemical Pathways
The compound’s ability to undergo stereoselective transesterification suggests that it may interact with enzymes such as lipases and potentially influence lipid metabolism .
Pharmacokinetics
The compound’s interaction with enzymes like lipase also indicates potential metabolic pathways .
Result of Action
Its ability to undergo stereoselective transesterification suggests that it may influence the structure and function of lipids in the body .
Action Environment
The action of 4-Bromomandelic acid can be influenced by various environmental factors. For instance, the efficiency of its stereoselective transesterification can be affected by the presence of certain enzymes and the conditions of the reaction environment . .
准备方法
Synthetic Routes and Reaction Conditions: 4-Bromomandelic acid can be synthesized through several methods. One common approach involves the bromination of mandelic acid. The reaction typically uses bromine or a bromine source in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature and time, are carefully controlled to ensure the selective bromination at the para position.
Industrial Production Methods: In industrial settings, the production of 4-bromomandelic acid often involves large-scale bromination processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the reaction. The product is then purified through crystallization or other separation techniques to achieve the desired purity.
化学反应分析
Types of Reactions: 4-Bromomandelic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-bromobenzoylformic acid.
Reduction: Reduction reactions can convert it to 4-bromo-α-hydroxyphenylacetic acid.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: 4-Bromobenzoylformic acid.
Reduction: 4-Bromo-α-hydroxyphenylacetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
相似化合物的比较
4-Chloromandelic acid: Similar structure but with a chlorine atom instead of bromine.
4-Fluoromandelic acid: Contains a fluorine atom at the para position.
4-Iodomandelic acid: Iodine atom substituted at the para position.
Uniqueness: 4-Bromomandelic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to other halogenated mandelic acids. The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior and interactions.
属性
IUPAC Name |
2-(4-bromophenyl)-2-hydroxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7,10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZBRPQOYFDTAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40871938 | |
| Record name | Benzeneacetic acid, 4-bromo-.alpha.-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40871938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White powder; [Alfa Aesar MSDS] | |
| Record name | p-Bromomandelic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16378 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
6940-50-7, 7021-04-7 | |
| Record name | 4-Bromomandelic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6940-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Bromomandelic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006940507 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Bromomandelic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60138 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzeneacetic acid, 4-bromo-.alpha.-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzeneacetic acid, 4-bromo-.alpha.-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40871938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromomandelic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.350 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Bromo-DL-mandelic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-BROMOMANDELIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4429SL694F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 4-Bromomandelic acid be enantiomerically separated?
A1: Yes, 4-Bromomandelic acid can be resolved into its individual enantiomers using several methods. One approach involves enantiospecific co-crystallization with a resolving agent like Levetiracetam (LEV) []. This technique relies on the selective formation of a co-crystal between LEV and either the (R)- or (S)-enantiomer of 4-Bromomandelic acid, enabling separation. Additionally, supercritical fluid chromatography (SFC) using chiral stationary phases like Chiralpak AD-3 has proven effective in separating the enantiomers of 4-Bromomandelic acid and other similar compounds [].
Q2: What factors influence the resolution efficiency during the enantiomeric separation of 4-Bromomandelic acid?
A2: Several factors can impact the resolution efficiency of 4-Bromomandelic acid enantiomers. In co-crystallization methods, factors such as the equilibrium time, the molar ratio of the resolving agent (e.g., LEV) to the racemic mixture, the volume of solvent used, and the crystallization temperature have all been shown to influence resolution efficiency []. For techniques like SFC, the choice of modifier, its concentration, column temperature, and backpressure can significantly impact separation [].
Q3: Has 4-Bromomandelic acid been used in synthetic organic chemistry?
A3: Yes, 4-Bromomandelic acid serves as a versatile building block in organic synthesis. For instance, it can be utilized in a palladium-catalyzed Suzuki coupling reaction to generate various enantiopure 4-arylmandelic acids [, ]. This reaction showcases the utility of 4-Bromomandelic acid as a chiral synthon for accessing a broader range of optically active compounds.
Q4: How does 4-Bromomandelic acid behave in oscillatory chemical reactions?
A4: 4-Bromomandelic acid acts as an organic substrate in the cerium(III)- or manganese(II)-catalyzed Belousov-Zhabotinsky (BZ) reaction []. In this oscillatory system, the interplay between the oxidation of 4-Bromomandelic acid by cerium(IV) or manganese(III) ions and the bromination of ketones drives the oscillatory behavior. The kinetics of the oxidation reaction, influenced by factors like metal ion catalyst and sulfuric acid concentration, play a crucial role in determining the oscillatory patterns [].
Q5: Are there analytical methods for quantifying 4-Bromomandelic acid?
A5: While specific details about analytical methods for quantifying 4-Bromomandelic acid were not provided in the cited research, techniques like high-performance liquid chromatography (HPLC) are commonly employed for analyzing similar compounds []. Validation of these analytical methods is crucial to ensure accurate and reliable quantification of 4-Bromomandelic acid in various matrices.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



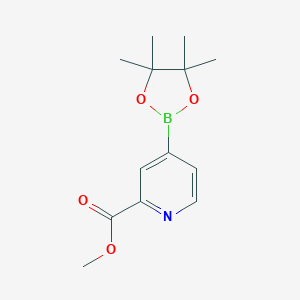
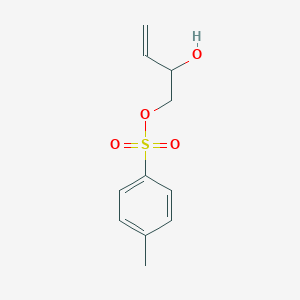
![[(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate](/img/structure/B145936.png)
